Ethyl 4-bromo-3-hydroxy-5-methylbenzoate
Overview
Description
Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-hydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-hydroxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced, such as 4-amino-3-hydroxy-5-methylbenzoate.
Oxidation Reactions: The major product is 4-bromo-3-oxo-5-methylbenzoate.
Reduction Reactions: The major product is 4-bromo-3-hydroxy-5-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 4-bromo-3-hydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-hydroxy-5-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors.
Comparison with Similar Compounds
Ethyl 4-bromo-3-hydroxy-5-methylbenzoate can be compared with other similar compounds such as:
- Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate
- Ethyl 4-hydroxy-3-propylbenzoate
- Methyl 2-(acetyloxy)-6-bromo-3-methoxybenzoate
These compounds share structural similarities but differ in the position and nature of substituents on the benzene ring, which can influence their chemical reactivity and biological activity. The presence of the bromine atom in this compound makes it unique and may confer specific properties not found in the other compounds.
Biological Activity
Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is an organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉BrO₃ and features a bromine atom and a hydroxyl group attached to a benzoate structure. Its unique functional groups contribute to its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes, which may have implications for therapeutic applications.
The mechanism of action involves interactions with biological targets, where the bromine and hydroxyl groups participate in hydrogen bonding and electrostatic interactions. The ester group may undergo hydrolysis, releasing the active acid form that interacts with enzymes or receptors.
Case Studies
- Antimicrobial Efficacy : A study demonstrated the compound's ability to inhibit growth in several pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents.
- Enzyme Interaction Studies : Research involving enzyme assays showed that this compound effectively inhibits certain key enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to these pathways.
Comparative Analysis
To better understand the compound's biological activity, a comparison with similar compounds is useful. The following table summarizes key structural similarities and differences:
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Bromine atom, hydroxyl group | Antimicrobial, enzyme inhibition |
Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate | Different substituents on benzene ring | Antioxidant properties |
Methyl 2-(acetyloxy)-6-bromo-3-methoxybenzoate | Similar bromine presence | Potential anti-inflammatory |
Applications in Scientific Research
This compound serves as an important intermediate in organic synthesis and has applications in studies involving enzyme inhibition and protein-ligand interactions. Its unique structure allows it to be utilized in developing specialty chemicals and materials.
Properties
IUPAC Name |
ethyl 4-bromo-3-hydroxy-5-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(13)7-4-6(2)9(11)8(12)5-7/h4-5,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPPCNABHLJUFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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